molecular formula C18H17N3O5 B2480994 8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 877649-05-3

8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2480994
CAS RN: 877649-05-3
M. Wt: 355.35
InChI Key: HOVQMSLPOBNSHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves the construction of the compound through a series of chemical reactions. While the specific synthesis pathway for this compound was not identified, research on similar compounds involves multistep synthetic routes that include key reactions such as condensation, cycloaddition, and rearrangements. For example, the synthesis of related cyclic compounds often employs the Diels-Alder reaction and subsequent functionalization steps to introduce various substituents and create complex molecular architectures (Gassman et al., 1979).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule. For instance, crystal structure analysis of related compounds has demonstrated diverse ring conformations and substituent effects on the overall molecular geometry (Ganapathy et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. Reactions such as the Cope rearrangement have been observed in similar molecular frameworks, highlighting the dynamic behavior of these compounds under certain conditions (Grimme & Krauthäuser, 1997).

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field often focuses on the synthesis of cyclic and polycyclic compounds with unique structural features. For example, studies have detailed the synthesis of compounds with intricate cyclic structures, highlighting methodologies like the Cope rearrangement for creating mirror-image isomers and exploring the stereochemistry of cyclopeptide alkaloids. Such research provides foundational knowledge for synthesizing compounds with specific configurations and properties (Grimme & Krauthäuser, 1997), (Nisar et al., 2010).

Molecular Structure Characterization

Advancements in x-ray crystallography have enabled detailed characterization of molecular structures, providing insights into the arrangement of atoms within complex molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Soldatenkov et al., 1996).

Reactivity and Mechanistic Insights

Understanding the reactivity of complex molecules under different conditions is essential for their application in synthetic chemistry. Research has investigated the cycloaddition reactions and the reactivity of specific functional groups within cyclic compounds, offering valuable mechanistic insights that inform their use in synthesis and modification processes (Bladon et al., 1985), (Nasipuri & Chaudhuri, 1975).

Application in Asymmetric Synthesis

The field also explores the use of complex molecules in asymmetric synthesis, aiming to create chiral compounds with high enantiomeric purity. Such research has implications for the production of enantiomerically pure pharmaceuticals and other substances where chirality impacts biological activity (Lavrov et al., 2020).

properties

IUPAC Name

8-(2-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-20-15-14(16(22)21(2)18(20)24)12(9-6-4-5-7-11(9)25-3)13-10(19-15)8-26-17(13)23/h4-7,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVQMSLPOBNSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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